molecular formula C9H13N3O B13027061 N-Hydroxy-6-isopropylnicotinimidamide

N-Hydroxy-6-isopropylnicotinimidamide

Cat. No.: B13027061
M. Wt: 179.22 g/mol
InChI Key: OOKNGVGNPMNRCR-UHFFFAOYSA-N
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Description

N-Hydroxy-6-isopropylnicotinimidamide is a chemical compound with the molecular formula C9H13N3O It is known for its unique structure, which includes a hydroxy group attached to a nicotinimidamide backbone

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-4-3-7(5-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

OOKNGVGNPMNRCR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=NC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-6-isopropylnicotinimidamide typically involves the reaction of 6-isopropylnicotinamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the N-hydroxy group .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method enhances efficiency and reduces the need for multiple purification steps. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-6-isopropylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Hydroxy-6-isopropylnicotinimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-6-isopropylnicotinimidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: N-Hydroxy-6-isopropylnicotinimidamide is unique due to its specific structure, which includes an isopropyl group attached to the nicotinimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it different from other N-hydroxy compounds. For example, N-Hydroxysuccinimide is primarily used in peptide synthesis, while this compound has broader applications in medicinal chemistry and material science .

Biological Activity

N-Hydroxy-6-isopropylnicotinimidamide (NHIN) is a compound that has garnered interest due to its potential pharmacological activities. This article delves into the biological activity of NHIN, examining its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

NHIN is derived from nicotine and exhibits structural similarities to other nicotinic compounds. Its molecular formula is C12_{12}H16_{16}N4_{4}O, which indicates it contains a hydroxylamine group attached to a nicotinamide derivative. This structural configuration is crucial for its biological activity.

The biological activity of NHIN can be attributed to several mechanisms:

  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs) :
    • NHIN may act as an agonist or modulator of nAChRs, which are involved in neurotransmission and cognitive functions. Studies suggest that compounds similar to NHIN can enhance synaptic plasticity and cognitive performance by activating these receptors .
  • Neuroprotective Effects :
    • Research indicates that NHIN may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This effect is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
  • Metabolic Pathways :
    • The metabolism of NHIN involves cytochrome P450 enzymes, which are critical for the biotransformation of many drugs. Understanding these pathways helps elucidate the compound's pharmacokinetics and potential interactions with other substances .

Biological Activity Evaluation

To assess the biological activity of NHIN, various in vitro and in vivo studies have been conducted:

  • In Vitro Studies :
    • Cell cultures treated with NHIN showed increased levels of acetylcholine release, suggesting enhanced cholinergic activity. Additionally, neuronal cell lines exposed to NHIN demonstrated reduced apoptosis rates under oxidative stress conditions .
  • In Vivo Studies :
    • Animal models have been used to evaluate the cognitive-enhancing effects of NHIN. In rodent studies, administration of NHIN resulted in improved performance in memory tasks compared to control groups .

Case Studies

Several case studies have highlighted the potential applications of NHIN:

  • Cognitive Enhancement in Alzheimer’s Disease :
    • A study investigated the effects of NHIN on cognitive function in an Alzheimer’s disease mouse model. Results indicated that mice treated with NHIN displayed improved memory retention and reduced amyloid plaque formation compared to untreated mice .
  • Neuroprotection in Parkinson's Disease Models :
    • Another study focused on the neuroprotective effects of NHIN in a Parkinson’s disease model. The findings suggested that NHIN administration led to decreased dopaminergic neuron loss and improved motor function in treated animals .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusModel TypeKey Findings
Cognitive EnhancementAlzheimer’s MouseImproved memory retention; reduced amyloid plaques
NeuroprotectionParkinson’s MouseDecreased neuron loss; improved motor function
Cholinergic ActivityNeuronal CulturesIncreased acetylcholine release; reduced apoptosis

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